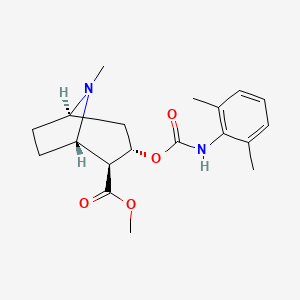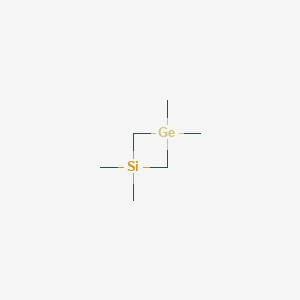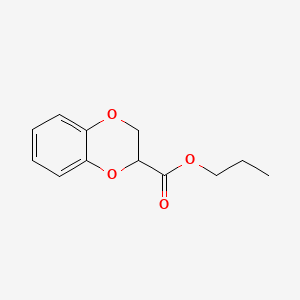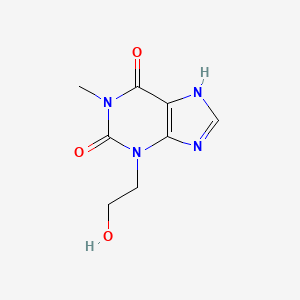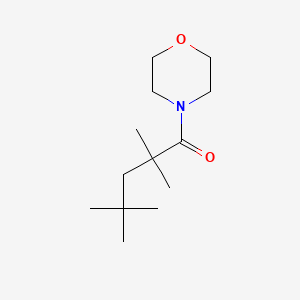![molecular formula C7H4Cl6O B14692766 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 19095-29-5](/img/structure/B14692766.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol is a chlorinated organic compound with the molecular formula C9H4Cl6O4. It is known for its unique bicyclic structure and high chlorine content, which imparts significant chemical stability and reactivity. This compound is often used in various industrial and research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be synthesized through a series of chlorination reactions starting from norbornene derivatives. The process typically involves the following steps:
Chlorination of Norbornene: Norbornene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms into the norbornene structure.
Hydrolysis: The chlorinated product is then hydrolyzed to introduce hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Compounds with hydroxyl, amino, or other functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, leading to the generation of reactive oxygen species and subsequent cellular damage.
Comparaison Avec Des Composés Similaires
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be compared with other chlorinated bicyclic compounds:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid: Similar in structure but contains additional carboxylic acid groups, leading to different reactivity and applications.
Hexachloroendomethylenetetrahydrophthalic acid: Another chlorinated bicyclic compound with different functional groups, used in different industrial applications.
Chlorendic acid: A related compound with similar chlorination but different functional groups, used primarily in the production of flame retardants and plasticizers.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
19095-29-5 |
|---|---|
Formule moléculaire |
C7H4Cl6O |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H4Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h2,14H,1H2 |
Clé InChI |
KPKKFLBYCOLRQR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


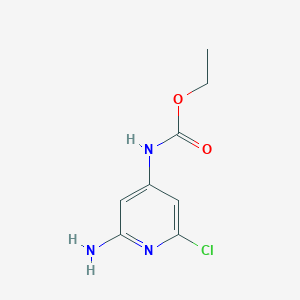

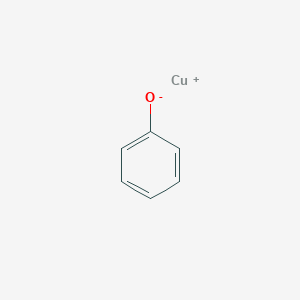
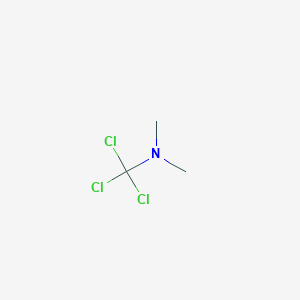
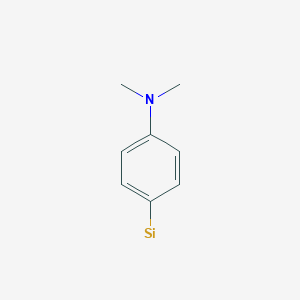
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
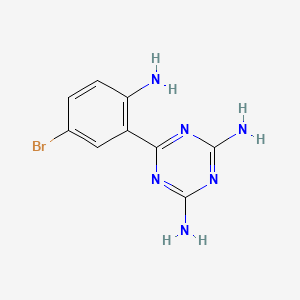
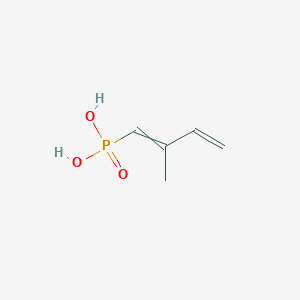
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
